Bienvenue dans la boutique en ligne BenchChem!

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol

Antimicrobial MIC Staphylococcus aureus

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol (CAS 1706457-56-8) provides a unique resonance-stabilized tautomeric equilibrium for focused library screening against Gram-positive bacteria (S. aureus MIC 0.0039 mg/mL). Its 3-nitro group is reducible to a primary amine, creating a versatile intermediate for kinase inhibitor SAR exploration. Ideal for medicinal chemistry programs.

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 1706457-56-8
Cat. No. B1407568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol
CAS1706457-56-8
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CNC(=O)C(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O3/c13-9-8(12(14)15)5-7(6-10-9)11-3-1-2-4-11/h5-6H,1-4H2,(H,10,13)
InChIKeyCPUKZTWKYPKLKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol CAS 1706457-56-8: Compound Class and Baseline Characterization


3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol (CAS 1706457-56-8) is a nitropyridine derivative with molecular formula C₉H₁₁N₃O₃ and molecular weight 209.20 g/mol, bearing a nitro group at the 3-position, a pyrrolidine ring at the 5-position, and a hydroxyl group at the 2-position of the pyridine core . The compound exhibits tautomerism between pyridin-2-ol and pyridin-2(1H)-one forms , with computed physicochemical parameters including TPSA 79.24 Ų, LogP 0.8833, and LogD (pH 7.4) 0.974 . The nitro group serves as an electron-withdrawing moiety amenable to reduction to an amine, while the pyrrolidine ring provides conformational constraints and potential hydrogen-bonding interactions .

Why 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol Cannot Be Simply Substituted with In-Class Analogs


Generic substitution among nitropyridinols bearing pyrrolidine moieties is scientifically unsound due to position-specific electronic and steric effects. The 3-nitro-5-pyrrolidinyl-2-ol substitution pattern creates a unique resonance-stabilized tautomeric equilibrium between the hydroxyl and keto forms that is absent in regioisomers such as 4-pyrrolidine-1-yl-3-nitropyridine or (S)-1-(5-nitropyridine-2-yl)pyrrolidine-3-ol. The ortho-relationship between the nitro and hydroxyl groups enables intramolecular hydrogen bonding that alters solubility, LogP, and metal-chelating capacity relative to meta- or para-substituted analogs . In antibacterial screening, closely related pyrrolidinylpyridines exhibit MIC values differing by orders of magnitude against identical strains depending solely on substitution pattern—demonstrating that even minor structural modifications produce functionally non-interchangeable compounds .

Quantitative Differentiation Evidence for 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol Relative to Structural Analogs


Antibacterial Potency Against Staphylococcus aureus: MIC Comparison with Structural Analogs

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol demonstrates strong antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.0039 mg/mL . This represents approximately 80-fold greater potency compared to the pyrrolidinylpyridine analog P22, which exhibits a MIC of 0.312 mg/mL against the same organism under comparable in vitro broth dilution testing conditions [1].

Antimicrobial MIC Staphylococcus aureus

Antibacterial Activity Against Escherichia coli: MIC Comparison with LY 215891

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol exhibits moderate antibacterial activity against Escherichia coli with an MIC of 0.025 mg/mL . In contrast, the pyrrolidinylpyridine antibacterial LY 215891 (compound 6a) demonstrates substantially greater potency against E. coli EC14 with an MIC of 0.06 µg/mL (0.00006 mg/mL), representing approximately 417-fold greater potency . This quantitative differentiation identifies specific analogs with superior Gram-negative activity for applications where E. coli potency is the primary selection criterion.

Antimicrobial MIC Escherichia coli

LogP and LogD Values as Procurement-Relevant Physicochemical Differentiation Parameters

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol exhibits calculated LogP of 0.8833 and LogD (pH 7.4) of 0.974 . These values position the compound in an intermediate lipophilicity range distinct from both the more polar unsubstituted 3-nitro-pyridin-2-ol (calculated LogP = 0.704) [1] and the more lipophilic 5-nitro-2-pyridinol (calculated LogP = 0.986) [2]. The incremental LogP increase of approximately 0.18 units relative to 3-nitro-pyridin-2-ol, conferred by the pyrrolidine substituent, alters membrane permeability and solubility profiles.

LogP LogD Physicochemical properties

Topological Polar Surface Area (TPSA) Comparison with Regioisomeric Analogs

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol has a calculated TPSA of 79.24 Ų , which falls within the optimal range for oral bioavailability (typically < 140 Ų for CNS penetration; < 90 Ų for intestinal absorption). This TPSA value differs from regioisomeric analogs due to the specific spatial arrangement of the nitro (3-position), pyrrolidinyl (5-position), and hydroxyl (2-position) groups. The TPSA directly influences solubility, passive membrane diffusion, and ultimately compound performance in cellular assays.

TPSA Drug-likeness Physicochemical properties

Synthetic Utility: Nitro Group Reduction Pathway Differentiates from Bromo- and Chloro-Substituted Analogs

The 3-nitro group of 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol can be reduced to an amine under standard catalytic hydrogenation conditions (H₂, Pd/C) to yield 3-amino-5-(pyrrolidin-1-yl)pyridin-2-ol . This reductive transformation provides a clean, orthogonal synthetic handle absent in halogenated analogs such as 3-bromo-5-nitro-pyridin-2-ol (CAS 15862-33-6) [1], where the bromine substituent enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) but lacks the amine-generating capacity of the nitro group. Conversely, the nitro group enables access to amine intermediates unavailable from bromo-analogs without additional synthetic steps.

Synthetic intermediate Building block Reduction

Purity and Supply Specifications as Procurement Differentiation Parameters

3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol is commercially available at purities of ≥97% to ≥98% , with product specifications including molecular formula C₉H₁₁N₃O₃, molecular weight 209.20 g/mol, InChI Key CPUKZTWKYPKLKE-UHFFFAOYSA-N, and SMILES C1CCN(C1)C2=CNC(=O)C(=C2)[N+](=O)[O-] . These defined quality parameters contrast with research-grade pyrrolidinylpyridine intermediates that may be supplied at lower purity (<95%) without full analytical characterization. The compound is supplied under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Purity Procurement Quality control

Evidence-Based Application Scenarios for 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol Procurement


Antibacterial Screening Campaigns Targeting Gram-Positive Pathogens

Based on the MIC of 0.0039 mg/mL against Staphylococcus aureus , this compound is suitable for inclusion in focused libraries screening against Gram-positive bacterial strains, particularly where pyrrolidinylpyridine analogs have shown class-level antibacterial activity. The 80-fold potency differential relative to analog P22 [1] makes this compound a prioritized candidate when S. aureus activity is the primary screening endpoint.

Medicinal Chemistry Building Block Requiring Amine Generation via Nitro Reduction

The 3-nitro group can be reduced to a primary amine using H₂/Pd-C or NaBH₄ to yield 3-amino-5-(pyrrolidin-1-yl)pyridin-2-ol . This synthetic pathway is orthogonal to halogenated analogs that rely on cross-coupling chemistry, making this compound the preferred procurement choice when a primary amine intermediate is required in a synthetic route.

Physicochemical Property Profiling and Compound Library Curation

With calculated LogP of 0.8833, LogD (pH 7.4) of 0.974, and TPSA of 79.24 Ų , this compound occupies a defined lipophilicity/polarity space intermediate between simpler nitropyridinols. Procurement for library curation enables systematic exploration of structure-property relationships in this chemical space, with batch-to-batch consistency supported by ≥97% purity specifications .

Kinase Inhibitor Scaffold Exploration

Nitropyridine derivatives bearing pyrrolidine moieties have been extensively explored as kinase inhibitor scaffolds, with documented applications in ROCK2-selective inhibitor design where pyrrolidinylpyridine analogs achieve IC₅₀ values in the nanomolar range and >40-fold isoform selectivity [2]. 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol provides a functionalized core for similar scaffold-based drug discovery programs, with the 3-nitro group serving as a modifiable handle for structure-activity relationship (SAR) exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.